2-(Oxolan-2-yl)propan-2-amine
Description
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(oxolan-2-yl)propan-2-amine |
InChI |
InChI=1S/C7H15NO/c1-7(2,8)6-4-3-5-9-6/h6H,3-5,8H2,1-2H3 |
InChI Key |
MWACBPJCVXUVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)propan-2-amine typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions. For example, the reaction of 2-chloropropane with tetrahydrofuran in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines with different degrees of substitution.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Haloalkanes and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-(Oxolan-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxygen-Containing Heterocyclic Analogs
1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine
- Molecular Formula: C₇H₁₂F₃NO
- Key Differences : Incorporates three fluorine atoms on the propan-2-amine backbone, enhancing electronegativity and metabolic stability.
- Applications: Potential utility in medicinal chemistry due to fluorine’s bioisosteric effects; liquid state at room temperature (storage: 4°C) .
1-[(Oxolan-2-yl)methoxy]propan-2-amine
- Molecular Formula: C₈H₁₇NO₂
- Key Differences : Methoxy linker between the oxolane ring and amine group, increasing hydrophilicity.
- Properties : Higher molecular weight (159.23 g/mol) compared to the target compound .
2-(1,2,4-Oxadiazol-3-yl)propan-2-amine
- Structure : Replaces oxolane with a 1,2,4-oxadiazole ring.
Aryl-Substituted Propan-2-amine Derivatives
2-(3,5-Dichlorophenyl)propan-2-amine
- Molecular Formula : C₉H₁₀Cl₂N
- Properties : Chlorine substituents increase lipophilicity and steric bulk, favoring blood-brain barrier penetration. Studied for pharmacological activities .
2-(2-Fluorophenyl)propan-2-amine
- Molecular Formula : C₉H₁₂FN
- Applications : Fluorine’s electron-withdrawing effects may modulate receptor interactions; used in neuropharmacology research .
2-(Naphthalen-1-yl)propan-2-amine hydrochloride
- Structure : Naphthyl group introduces extended π-conjugation, enhancing aromatic stacking interactions.
Halogenated and Complex Derivatives
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
- Molecular Formula : C₉H₁₁ClF₂N (free base)
Methyl(oxiran-2-yl)methylamine
- Structure : Epoxide (oxirane) ring introduces electrophilic reactivity, enabling cross-linking or ring-opening reactions in material science .
Biological Activity
2-(Oxolan-2-yl)propan-2-amine, also known as a cyclic amine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an oxolane ring, which contributes to its unique structural properties and biological interactions. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , indicating the presence of a five-membered oxolane ring attached to a propan-2-amine moiety.
Synthesis Methods:
The synthesis typically involves:
- Starting Materials : The reaction may begin with commercially available oxolane derivatives and propan-2-amine.
- Reaction Conditions : Common methods include nucleophilic substitution reactions under basic conditions, often utilizing solvents such as ethanol or methanol.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Neuroactivity : Due to its amine functional group, it is hypothesized to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Enzyme Interaction : The compound has been studied for its ability to interact with specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes:
- Receptor Binding : The oxolane structure may enhance binding affinity to neurotransmitter receptors, leading to altered signaling pathways.
- Enzymatic Inhibition : The amine group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their function.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating significant inhibition. |
| Study B | Neuropharmacology | Showed modulation of serotonin receptors in vitro, suggesting potential antidepressant effects. |
| Study C | Enzyme Interaction | Identified as a competitive inhibitor for certain metabolic enzymes, indicating a role in metabolic regulation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
